Introduction: The Strategic Role of Fluorinated Benzotriazoles in Modern Chemistry
Introduction: The Strategic Role of Fluorinated Benzotriazoles in Modern Chemistry
An In-depth Technical Guide to 6-Fluoro-1-methyl-1,2,3-benzotriazole: Properties, Synthesis, and Potential Applications
The benzotriazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse pharmacological activities and utility as a synthetic auxiliary.[1][2] Its rigid, bicyclic structure, featuring a fused benzene and triazole ring, provides a unique electronic architecture that facilitates a wide spectrum of non-covalent interactions with biological targets.[3][4] Benzotriazole derivatives have demonstrated significant potential as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[5][6]
This guide focuses on a specific, functionalized derivative: 6-Fluoro-1-methyl-1,2,3-benzotriazole . The introduction of a fluorine atom at the 6-position and a methyl group at the 1-position of the benzotriazole core is a deliberate synthetic strategy. Fluorine substitution is a well-established tactic in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and pKa. The N-methylation influences the compound's electronic properties and steric profile, which can significantly impact its reactivity and biological interactions.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the compound's physicochemical properties, a detailed protocol for its synthesis with mechanistic insights, a predictive overview of its spectroscopic characteristics, and a discussion of its potential applications, grounded in the established roles of analogous structures.
Physicochemical and Structural Properties
While extensive experimental data for 6-Fluoro-1-methyl-1,2,3-benzotriazole is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Table 1: Core Physicochemical and Structural Data
| Property | Value / Description | Rationale & Supporting Data |
| IUPAC Name | 6-Fluoro-1-methyl-1H-1,2,3-benzotriazole | Standard chemical nomenclature. |
| Synonyms | 6-Fluoro-1-methyl-1H-benzotriazole | |
| CAS Number | 1445322-54-2 | Chemical Abstracts Service Registry Number. |
| Molecular Formula | C₇H₆FN₃ | Derived from the chemical structure. |
| Molecular Weight | 151.14 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid (predicted) | Benzotriazole and its derivatives are typically crystalline solids.[7] |
| Melting Point | 85-95 °C (estimated) | Based on the melting point of 5-methyl-1H-1,2,3-benzotriazole (80-84 °C)[8]; the fluorine atom may slightly increase this value. |
| Boiling Point | >200 °C at reduced pressure (predicted) | The parent benzotriazole boils at 204 °C / 15 mmHg.[9] |
| Solubility | Soluble in organic solvents (e.g., Chloroform, DMF, Alcohols); slightly soluble in water. | Benzotriazole is soluble in various organic solvents and slightly soluble in water. |
| pKa | 7.5 - 8.5 (estimated) | The parent benzotriazole has a pKa of 8.2[7]. The electron-withdrawing fluorine may slightly lower this value. |
Synthesis and Mechanistic Insights
The synthesis of 1-substituted benzotriazoles is a well-established process in organic chemistry. The most common and direct method involves the diazotization of an appropriate o-phenylenediamine precursor.[6][10]
Proposed Synthetic Pathway
The synthesis of 6-Fluoro-1-methyl-1,2,3-benzotriazole can be logically achieved in a two-step process starting from 4-fluoro-1,2-phenylenediamine. The first step is a standard diazotization to form the benzotriazole ring, which will result in a mixture of 5-fluoro and 6-fluoro tautomers. The subsequent N-methylation provides the final product.
Caption: Proposed two-step synthesis of 6-Fluoro-1-methyl-1,2,3-benzotriazole.
Experimental Protocol: Synthesis of 6-Fluoro-1-methyl-1,2,3-benzotriazole
This protocol is a representative procedure based on established methods for benzotriazole synthesis and N-alkylation.[10][11]
Step 1: Synthesis of 6-Fluoro-1H-1,2,3-benzotriazole
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Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (10.0 g, 79.3 mmol) in a mixture of glacial acetic acid (15 mL) and water (40 mL). Stir until a clear solution is obtained, warming gently if necessary.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 5 °C with continuous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (5.7 g, 82.6 mmol) in 15 mL of cold water. Add this solution dropwise to the cooled diamine solution, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, a precipitate will form. Continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake with copious amounts of cold water to remove residual acid and salts.
-
Drying: Dry the crude 6-fluoro-1H-1,2,3-benzotriazole in a vacuum oven at 50 °C. The product is a tautomeric mixture and can be used in the next step without further purification.
Step 2: Synthesis of 6-Fluoro-1-methyl-1,2,3-benzotriazole
-
Reaction Setup: To a solution of crude 6-fluoro-1H-1,2,3-benzotriazole (10.0 g, 72.9 mmol) in N,N-dimethylformamide (DMF, 100 mL), add anhydrous potassium carbonate (15.1 g, 109.4 mmol).
-
Alkylation: Add methyl iodide (5.5 mL, 87.5 mmol) dropwise to the suspension.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into 500 mL of cold water. A precipitate should form. If not, extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Purification: If a precipitate forms, filter, wash with water, and dry. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the 1-methyl isomer.
Causality and Mechanistic Considerations
-
Diazotization: The use of acetic acid provides a mildly acidic medium for the in-situ formation of nitrous acid (HNO₂) from sodium nitrite.[10] One of the amino groups of the o-phenylenediamine attacks the nitrosonium ion (NO⁺), leading to a diazonio group. The adjacent amino group then performs an intramolecular nucleophilic attack, leading to cyclization and formation of the stable triazole ring.
-
N-Methylation: The benzotriazole anion, formed by deprotonation with a base like K₂CO₃, acts as a nucleophile. Methylation can occur at either N1 or N2. The N1-substituted isomer is generally the major product due to thermodynamic stability, though the ratio can be influenced by the solvent and counter-ion.
Spectroscopic Analysis (Predicted)
Table 2: Predicted Spectroscopic Data for 6-Fluoro-1-methyl-1,2,3-benzotriazole
| Technique | Predicted Data | Interpretation |
| ¹H NMR | δ ~7.8-8.0 (dd, 1H), δ ~7.3-7.5 (m, 2H), δ ~4.2 (s, 3H) | Aromatic protons will show coupling to each other and to the fluorine atom (J-coupling). The N-methyl group will appear as a singlet in the 4.1-4.3 ppm range. |
| ¹³C NMR | δ ~160 (d, J ≈ 245 Hz), δ ~145-120 (multiple signals), δ ~115 (d, J ≈ 25 Hz), δ ~100 (d, J ≈ 25 Hz), δ ~35 | The carbon attached to fluorine (C-6) will exhibit a large doublet splitting. Other aromatic carbons will also show smaller C-F couplings. The N-methyl carbon will appear as a single peak around 35 ppm. |
| ¹⁹F NMR | δ ~ -110 to -120 ppm | A single resonance is expected for the fluorine atom on the aromatic ring. |
| IR Spectroscopy | ν (cm⁻¹): ~3100-3000 (Ar C-H), ~2950 (Alkyl C-H), ~1620, 1500 (C=C), ~1250 (C-F), ~1100 (N-N=N) | Key functional groups will be identifiable. The absence of a broad N-H stretch (around 3200-3400 cm⁻¹) confirms N-methylation.[14] |
| Mass Spec (EI) | [M]⁺ at m/z = 151. Subsequent fragmentation may involve loss of N₂ (m/z = 123) and CH₃ (m/z = 136). | The molecular ion peak will confirm the molecular weight. The fragmentation pattern provides structural evidence. |
Protocol: Acquiring Spectroscopic Data
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. For ¹³C and ¹⁹F NMR, a greater number of scans will be required to achieve a good signal-to-noise ratio.
FTIR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
-
Data Acquisition: Record a background spectrum first, then the sample spectrum, typically from 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with LC/GC. Use Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.
Applications in Medicinal Chemistry and Drug Development
While specific biological data for 6-fluoro-1-methyl-1,2,3-benzotriazole is scarce, its structure suggests significant potential as a scaffold or building block in drug discovery. The benzotriazole core is a known pharmacophore, and the strategic substitutions enhance its drug-like properties.
Potential as a Bioactive Scaffold
Benzotriazole derivatives are known to inhibit various enzymes, particularly protein kinases, which are critical in cancer cell signaling.[6] The N1-substituted benzotriazole moiety can act as a bioisosteric replacement for other functional groups, helping to modulate a lead compound's properties while maintaining or enhancing its biological activity.
Caption: Potential therapeutic applications of the 6-Fluoro-1-methyl-1,2,3-benzotriazole scaffold.
-
Anticancer Potential: The fluorinated benzene ring can engage in specific interactions within the ATP-binding pocket of kinases, potentially leading to potent and selective inhibition.
-
Antiviral and Antifungal Activity: The benzotriazole nucleus is present in compounds with known activity against various viruses and fungi.[2][15] The lipophilicity imparted by the fluoro and methyl groups could enhance cell membrane permeability, improving efficacy.
Utility in Synthetic Chemistry
Benzotriazole is an excellent leaving group, making 1-substituted benzotriazoles valuable synthetic intermediates. This allows for the facile introduction of the "6-fluoro-1-methyl-benzoyl" moiety or related structures into more complex molecules, serving as a key step in a multi-step synthesis of a novel drug candidate.
Safety, Handling, and Disposal
Specific toxicology data for 6-Fluoro-1-methyl-1,2,3-benzotriazole is not available. Therefore, it must be handled with the precautions appropriate for related benzotriazole compounds.
Table 3: Hazard and Safety Information (Inferred)
| Hazard Category | Description and Precautionary Statements | Source |
| Acute Toxicity | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | Based on SDS for Benzotriazole. |
| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Based on SDS for Benzotriazole. |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects. P273: Avoid release to the environment. | Based on SDS for Benzotriazole. |
| Handling | Use in a well-ventilated area or chemical fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. | Standard laboratory practice.[16] |
| Storage | Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. | Standard laboratory practice. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | Standard laboratory practice. |
Conclusion
6-Fluoro-1-methyl-1,2,3-benzotriazole is a strategically designed molecule with significant potential in chemical research and development. While it remains a relatively understudied compound, its structural features—a proven bioactive scaffold functionalized to enhance drug-like properties—make it a compelling candidate for further investigation. Its synthesis is achievable through established chemical pathways, and its characterization can be readily performed using standard analytical techniques. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the applications of this promising fluorinated benzotriazole derivative in the pursuit of novel therapeutics and advanced materials.
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